4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine
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Overview
Description
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is an organic compound with the molecular formula C13H17F2NO It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a cyclohexanamine structure
Scientific Research Applications
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and cyclohexanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine: Similar structure but with the methoxy group in a different position.
4,4-Difluoro-1-(3-chlorophenyl)cyclohexanamine: Similar structure but with a chlorine atom instead of a methoxy group.
4,4-Difluoro-1-(3-methylphenyl)cyclohexanamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine is unique due to the presence of both fluorine atoms and a methoxy group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,4-difluoro-1-(3-methoxyphenyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-3-10(9-11)12(16)5-7-13(14,15)8-6-12/h2-4,9H,5-8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWVGHJNWXRUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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